hCAXII-IN-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

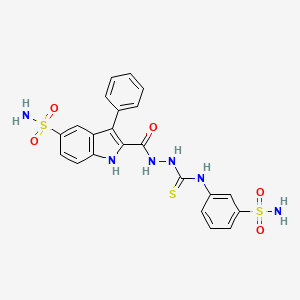

C22H20N6O5S3 |

|---|---|

Molecular Weight |

544.6 g/mol |

IUPAC Name |

1-[(3-phenyl-5-sulfamoyl-1H-indole-2-carbonyl)amino]-3-(3-sulfamoylphenyl)thiourea |

InChI |

InChI=1S/C22H20N6O5S3/c23-35(30,31)15-8-4-7-14(11-15)25-22(34)28-27-21(29)20-19(13-5-2-1-3-6-13)17-12-16(36(24,32)33)9-10-18(17)26-20/h1-12,26H,(H,27,29)(H2,23,30,31)(H2,24,32,33)(H2,25,28,34) |

InChI Key |

LZWXIDIUJOMMMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)S(=O)(=O)N)C(=O)NNC(=S)NC4=CC(=CC=C4)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Quantitative Analysis of Inhibitor Binding to hCA XII

An in-depth analysis of the binding affinity of chemical inhibitors to human carbonic anhydrase XII (hCA XII), a transmembrane enzyme implicated in tumorigenesis, is crucial for the development of novel anticancer therapeutics. While a specific inhibitor designated "hCAXII-IN-8" was not identified in the reviewed literature, this guide provides a comprehensive overview of the binding characteristics of various inhibitors targeting hCA XII, along with the methodologies used for their evaluation. This information is intended for researchers, scientists, and professionals in the field of drug development.

The binding affinity of an inhibitor to its target enzyme is a critical parameter in drug discovery, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a higher binding affinity and greater potency of the inhibitor. The following table summarizes the binding affinities of a selection of inhibitors against hCA XII and, for comparative purposes, other carbonic anhydrase isoforms.

| Compound | hCA XII Ki (nM) | hCA IX Ki (nM) | hCA II Ki (nM) | hCA I Ki (nM) | Reference Compound |

| Sulfonyl Semicarbazides | Acetazolamide (AZA) | ||||

| Compound 5 | 0.68 | 73.9 | 4.3 | 41.2 | [1] |

| Compound 7 | 0.63 | 23.1 | 3.5 | 40.2 | [1] |

| Compound 9 | 0.65 | 24.0 | 6.1 | 47.7 | [1] |

| Triazolopyrimidines | |||||

| Compound 1d | 8.8 | 5.1 | - | - | [2] |

| Compound 1j | 5.4 | 8.6 | - | - | [2] |

| Compound 1r | 4.3 | - | - | - | [2] |

| Coumarin Derivatives | |||||

| Compound 9 | 89 | 82 | - | - | [3] |

| Compound 11 | 76 | 83 | - | - | [3] |

| Compound 13 | 94 | 3689 | - | - | [3] |

| Benzenesulfonamides | |||||

| Compound 29 | 5 | - | - | 3.0 | [4] |

| Compound 31 | 5 | - | - | - | [4] |

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

A prevalent method for determining the inhibition constants of hCA inhibitors is the stopped-flow CO₂ hydration assay. This technique measures the catalytic activity of the enzyme by monitoring the pH change resulting from the hydration of carbon dioxide to bicarbonate and a proton.

Objective: To determine the inhibition constant (Ki) of a test compound against hCA XII.

Materials:

-

Recombinant human carbonic anhydrase XII (catalytic domain)

-

Test inhibitor compound

-

CO₂-saturated water

-

Buffer solution (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol)

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of recombinant hCA XII and the test inhibitor in an appropriate solvent.

-

Pre-incubation: Mix the enzyme solution with varying concentrations of the inhibitor and pre-incubate at a controlled temperature (e.g., room temperature) for a specified time (e.g., 15 minutes) to allow for the formation of the enzyme-inhibitor complex.[5]

-

Assay Execution:

-

Load the enzyme-inhibitor mixture into one syringe of the stopped-flow instrument.

-

Load CO₂-saturated water into the other syringe.

-

Rapidly mix the contents of the two syringes to initiate the enzymatic reaction.

-

-

Data Acquisition: Monitor the change in absorbance of the pH indicator over time (typically for 10-100 seconds) as the pH of the solution decreases due to the production of protons.[5]

-

Data Analysis:

-

Determine the initial rates of the catalyzed reaction from the absorbance data for each inhibitor concentration.

-

The CO₂ concentrations are varied to determine the inhibition constants.[5]

-

Plot the reaction rates against the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of inhibitor that reduces the enzyme activity by 50%.

-

Convert the IC50 value to the Ki value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme.

-

Non-linear least-squares methods are often employed for precise determination of the inhibition constants.[5]

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the stopped-flow CO₂ hydration assay for determining the binding affinity of an inhibitor to hCA XII.

Signaling Pathway and Logical Relationships

While a specific signaling pathway for "this compound" cannot be depicted, the general mechanism of action for many hCA XII inhibitors involves binding to the zinc ion within the enzyme's active site. This binding event blocks the access of the substrate, CO₂, to the catalytic center, thereby inhibiting the enzyme's function. The inhibition of hCA XII on the surface of cancer cells is hypothesized to disrupt the pH regulation of the tumor microenvironment, leading to increased intracellular acidification and ultimately, reduced tumor cell proliferation and survival.[6]

References

- 1. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Insights on Human Carbonic Anhydrase Inhibitors Based on Coumalic Acid: Design, Synthesis, Molecular Modeling Investigation, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Selectivity Profile of a Carbonic Anhydrase XII Inhibitor

Disclaimer: The compound "hCAXII-IN-8" as specified in the topic was not identifiable in publicly available scientific literature. Therefore, this guide utilizes SLC-0111 , a well-characterized and clinically evaluated selective inhibitor of human Carbonic Anhydrase IX (hCA IX) and XII (hCA XII), as a representative molecule to illustrate the principles of selectivity and characterization.

Introduction to Carbonic Anhydrase Isoform Selectivity

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In humans, there are 15 known α-CA isoforms, which vary in their tissue distribution, subcellular localization, and catalytic activity. While some isoforms, like hCA I and II, are ubiquitously expressed and involved in crucial physiological processes, others are more restricted.[2]

Notably, isoforms hCA IX and hCA XII are transmembrane proteins that are overexpressed in many solid tumors, often in response to hypoxia.[1][3][4] Their activity helps maintain a neutral intracellular pH while acidifying the extracellular tumor microenvironment, which promotes cancer cell proliferation, invasion, and metastasis.[5][6] Consequently, selective inhibition of these tumor-associated isoforms over the widespread "off-target" isoforms like hCA I and II is a key strategy in the development of novel anticancer therapies to minimize side effects.[2][7][8] SLC-0111 is a ureido-substituted benzenesulfonamide that has been developed as a potent and selective inhibitor of hCA IX and XII and has entered Phase I/II clinical trials.[4][5][9][10]

Selectivity Profile of SLC-0111

The inhibitory activity of a compound against different enzyme isoforms is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value indicates higher potency. The selectivity is determined by comparing these values across the target and off-target isoforms.

SLC-0111 demonstrates marked selectivity for the tumor-associated isoforms hCA IX and XII over the cytosolic, ubiquitous isoforms hCA I and II.

| Isoform | Inhibition Constant (Kᵢ) in nM | Selectivity Ratio (Kᵢ hCA I or II / Kᵢ hCA IX or XII) |

| hCA I | 5080 | N/A |

| hCA II | 9640 | N/A |

| hCA IX | 45.1 | ~113 (vs hCA I), ~214 (vs hCA II) |

| hCA XII | 4.5 | ~1129 (vs hCA I), ~2142 (vs hCA II) |

Data compiled from literature. Actual values may vary slightly between studies.[9]

Experimental Protocols

The determination of inhibition constants for carbonic anhydrase inhibitors is most accurately performed using a stopped-flow spectrophotometric assay that measures the enzyme's ability to catalyze CO₂ hydration.

Stopped-Flow CO₂ Hydration Assay

Principle: This kinetic assay measures the initial rate of the CA-catalyzed hydration of CO₂. The reaction produces protons, causing a pH change in a buffered solution containing a pH indicator (e.g., Phenol Red). The rate of color change of the indicator is monitored spectrophotometrically over a very short time frame (milliseconds). The assay is performed by rapidly mixing the enzyme and inhibitor solution with a CO₂-saturated solution in a stopped-flow instrument. The inhibition constant (Kᵢ) is then calculated from the measured reaction rates at various inhibitor concentrations.[11][12][13]

Detailed Methodology:

-

Reagent Preparation:

-

Buffer: A buffer with a pKa around the desired experimental pH is used (e.g., 10 mM HEPES, pH 7.5). To maintain constant ionic strength, a salt like 0.1 M Na₂SO₄ is added.[12]

-

pH Indicator: Phenol Red is prepared at a concentration of 0.2 mM in the assay buffer.[12]

-

Enzyme Solutions: Recombinant human CA isoforms (e.g., hCA I, II, IX, XII) are prepared in the assay buffer to a final concentration typically in the low nanomolar range (e.g., 3-10 nM).[14]

-

Inhibitor Solutions: A stock solution of the inhibitor (e.g., SLC-0111) is prepared in an appropriate solvent (e.g., DMSO) and then serially diluted to various concentrations.

-

Substrate Solution: CO₂-saturated water is prepared by bubbling pure CO₂ gas into chilled, deionized water for at least 30 minutes prior to and during the experiments.[11]

-

-

Instrumentation:

-

An Applied Photophysics stopped-flow spectrophotometer (or equivalent) is used, capable of rapid mixing and data acquisition.[12]

-

-

Experimental Procedure:

-

Pre-incubation: The enzyme solution is pre-incubated with the inhibitor solution (or vehicle control) for a set period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.[14]

-

Measurement:

-

One syringe of the stopped-flow instrument is loaded with the enzyme-inhibitor mixture containing the pH indicator.

-

The second syringe is loaded with the CO₂-saturated water.

-

The two solutions are rapidly mixed in the instrument's observation cell.

-

The change in absorbance of the pH indicator is recorded at its maximum wavelength (e.g., 557 nm for Phenol Red) over time.[12]

-

-

Data Analysis:

-

The initial velocity (rate) of the reaction is determined from the initial linear portion (first 5-10%) of the absorbance curve.[12]

-

Measurements are repeated for a range of substrate (CO₂) and inhibitor concentrations.

-

The inhibition constants (Kᵢ) are calculated by fitting the initial velocity data to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition) using non-linear least-squares regression analysis with software like PRISM.[14]

-

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for CA Inhibition Assay

The following diagram outlines the logical flow of the experimental process to determine the selectivity profile of a CA inhibitor.

hCA XII-Associated Signaling in Cancer

hCA XII, through its regulation of extracellular pH, can influence key signaling pathways involved in cancer cell migration and invasion. One such pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. Inhibition of hCA XII can disrupt this signaling cascade.

References

- 1. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prediction of activity and selectivity profiles of human Carbonic Anhydrase inhibitors using machine learning classification models [iris.unimore.it]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of Carbonic Anhydrase XII in Cancer Cells: A Technical Guide

Disclaimer: Initial searches for the specific inhibitor "hCAXII-IN-8" did not yield any publicly available scientific literature or data. Therefore, this guide provides a comprehensive overview of the target validation of Carbonic Anhydrase XII (CAXII) in cancer cells, drawing upon established methodologies and data from various well-characterized CAXII inhibitors.

Introduction to Carbonic Anhydrase XII (CAXII) as a Cancer Target

Carbonic Anhydrase XII (CAXII) is a transmembrane zinc metalloenzyme that plays a crucial role in regulating pH homeostasis in cancer cells.[1][2] Under the hypoxic conditions often found in solid tumors, cancer cells upregulate CAXII expression, which is driven by the hypoxia-inducible factor 1 (HIF-1).[3] CAXII catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, contributing to the maintenance of a neutral intracellular pH (pHi) and an acidic extracellular pH (pHe).[2] This altered pH microenvironment promotes tumor growth, invasion, metastasis, and chemoresistance, making CAXII an attractive therapeutic target.[2][3]

Signaling Pathways Involving CAXII in Cancer

CAXII is implicated in several signaling pathways that drive cancer progression. Its role in pH regulation is central to its oncogenic functions. By maintaining a favorable pHi, CAXII supports the metabolic activity and proliferation of cancer cells.[4] The acidic extracellular environment created by CAXII activity facilitates the breakdown of the extracellular matrix by proteases, promoting cell invasion and metastasis.[2]

Furthermore, CAXII has been shown to be co-expressed with P-glycoprotein (Pgp), a drug efflux pump that contributes to multidrug resistance.[3] Inhibition of CAXII can disrupt the optimal pH for Pgp activity, thereby overcoming chemoresistance.[3]

Quantitative Data: Inhibition of CAXII by Various Inhibitors

A variety of chemical scaffolds have been explored for their potential to inhibit CAXII. The inhibitory activity is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following tables summarize the inhibitory potency of different classes of compounds against CAXII and other carbonic anhydrase isoforms.

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Sulfonamide-based Inhibitors

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| Acetazolamide | 250 | 12 | 25 | 5.7 | [5] |

| 1d | >10000 | 28.5 | 5.1 | 8.8 | [6] |

| 1j | >10000 | 45.2 | 8.6 | 5.4 | [6] |

| 1v | >10000 | 108.4 | 4.7 | 15.6 | [6] |

| 1x | >10000 | 25.6 | 5.1 | 12.3 | [6] |

| 9b | 1.12 µM | 0.98 µM | 1.46 µM | 0.69 µM | [7] |

| 9d | 0.85 µM | 0.54 µM | 0.21 µM | 1.12 µM | [7] |

| 9e | 0.38 µM | 0.42 µM | 2.18 µM | 0.94 µM | [7] |

Table 2: Inhibition of Carbonic Anhydrase Isoforms by Coumarin and Sulfocoumarin Inhibitors

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| 18f | 955 | 515 | 21 | 5 | [8] |

| 6a | >10000 | >10000 | 89.4 | 121.7 | [9] |

| 6h | >10000 | >10000 | 75.2 | 105.4 | [9] |

| 6i | >10000 | >10000 | 61.5 | 98.3 | [9] |

| 5d | >10000 | >10000 | 32.7 | 115.8 | [9] |

| 5i | >10000 | >10000 | 112.4 | 84.2 | [9] |

Experimental Protocols for CAXII Target Validation

Validating CAXII as a therapeutic target involves a series of in vitro and cell-based assays to demonstrate that its inhibition leads to a desired anti-cancer effect.

Carbonic Anhydrase Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (Kᵢ) of a compound against purified CAXII enzyme.

Methodology: A common method is the stopped-flow CO₂ hydrase assay.

-

Reagents and Materials:

-

Purified recombinant human CAXII protein.

-

CO₂-saturated water.

-

Buffer solution (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol).

-

Test inhibitor dissolved in a suitable solvent (e.g., DMSO).

-

Stopped-flow spectrophotometer.

-

-

Procedure:

-

The assay measures the enzyme-catalyzed hydration of CO₂.

-

The reaction is initiated by rapidly mixing the CO₂-saturated solution with the buffer containing the CAXII enzyme and the pH indicator in the stopped-flow instrument.

-

The change in absorbance of the pH indicator is monitored over time as the pH decreases due to proton formation.

-

The initial rate of the reaction is calculated.

-

The assay is repeated with varying concentrations of the test inhibitor to determine the IC₅₀ value.

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Cell Proliferation Assay

Objective: To assess the effect of CAXII inhibition on the growth of cancer cells.

Methodology: MTT or similar colorimetric assays are widely used.

-

Cell Lines: Cancer cell lines known to express CAXII (e.g., MDA-MB-231, HT-29).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the CAXII inhibitor for a specified period (e.g., 48-72 hours).

-

After treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

-

Western Blot Analysis

Objective: To confirm the expression of CAXII in cancer cell lines and to investigate the effect of inhibitors on downstream signaling pathways.

-

Procedure:

-

Protein lysates are prepared from treated and untreated cancer cells.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for CAXII or other proteins of interest (e.g., phosphorylated forms of signaling proteins).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Experimental and Logical Workflow for CAXII Inhibitor Validation

The process of validating a CAXII inhibitor involves a logical progression from in vitro enzyme assays to cell-based functional assays and potentially to in vivo studies.

Conclusion

The validation of CAXII as a therapeutic target in cancer is supported by a substantial body of evidence. Its role in promoting tumor survival and aggression through pH regulation and its association with chemoresistance make it a compelling target for drug development. The methodologies outlined in this guide provide a framework for the identification and characterization of novel CAXII inhibitors. While the specific compound "this compound" remains uncharacterized in public literature, the principles and experimental approaches described herein are broadly applicable to the validation of any potent and selective CAXII inhibitor for cancer therapy.

References

- 1. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Effects of hCAXII-IN-8 on Cancer Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Carbonic Anhydrase XII (hCA XII) is a transmembrane zinc metalloenzyme that plays a crucial role in regulating pH homeostasis in cancerous tissues. Its overexpression in various tumors is associated with cancer cell proliferation, invasion, and resistance to therapy, making it a compelling target for anticancer drug development. This technical guide provides a comprehensive overview of the current understanding of hCAXII-IN-8, a potent hCA XII inhibitor, and its effects on cancer cell proliferation. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways to facilitate further research and development in this area.

Core Compound: this compound (Compound 5r)

This compound, also identified in the scientific literature as compound 5r, is a novel hybrid molecule featuring a 1,2,4-oxadiazole and a 2-imidazoline moiety. Its targeted inhibition of hCA XII offers a promising avenue for therapeutic intervention in oncology.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound (compound 5r).

Table 1: Inhibitory Activity of this compound against Carbonic Anhydrase Isoforms

| Isoform | Inhibition Constant (Ki) (nM) |

| hCA I | >10000 |

| hCA II | 105.4 |

| hCA IX | 48.7 |

| hCA XII | 8.9 |

Data sourced from Angeli, A. et al. (2022).

Table 2: Antiproliferative Activity of this compound (Compound 5r)

| Cell Line | Cancer Type | IC50 (µM) |

| PANC-1 | Pancreatic Ductal Adenocarcinoma | ~50 |

Data interpreted from graphical representation in Krasavin, M. et al. (2019). The IC50 is estimated to be around 50 µM as the cell viability is approximately 50% at this concentration.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of hCA XII. In the tumor microenvironment, cancer cells upregulate hCA XII to maintain a favorable intracellular pH for proliferation while contributing to extracellular acidosis. This acidic extracellular environment promotes tumor invasion and metastasis. By inhibiting hCA XII, this compound disrupts this pH regulation, leading to intracellular acidification and subsequent inhibition of cancer cell growth.

Caption: Signaling pathway of hCA XII in cancer cells and the inhibitory effect of this compound.

Experimental Protocols

This section provides an overview of the methodologies used to obtain the quantitative data presented above.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of this compound against various hCA isoforms was determined using a stopped-flow CO₂ hydrase assay.

-

Enzyme Source: Recombinant human CA isoforms (hCA I, II, IX, and XII).

-

Assay Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The inhibition is determined by the change in the rate of this reaction in the presence of the inhibitor.

-

Methodology:

-

A solution of the specific CA isoform is mixed with a buffer (e.g., Tris-HCl) and a pH indicator (e.g., p-nitrophenol).

-

A CO₂-saturated water solution is then rapidly mixed with the enzyme/buffer solution.

-

The change in pH, monitored by the change in absorbance of the pH indicator, is recorded over time.

-

The assay is repeated with varying concentrations of this compound to determine the IC₅₀, which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

-

Antiproliferative Activity Assay (MTT Assay)

The effect of this compound on the viability of cancer cells was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Line: PANC-1 (pancreatic ductal adenocarcinoma).

-

Assay Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Methodology:

-

PANC-1 cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound (or vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the MTT reagent is added to each well and incubated to allow for formazan crystal formation.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined.

-

In Silico Modeling of Small Molecule Inhibitor Binding to Human Carbonic Anhydrase XII: A Technical Guide

This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of small molecule inhibitors to human carbonic anhydrase XII (hCA XII), a transmembrane enzyme implicated in tumorigenesis.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of hCA XII inhibitors. While this guide will refer to the general process of inhibitor binding, and use data from known inhibitors, the principles and protocols described are directly applicable to the study of any small molecule, such as a hypothetical "hCAXII-IN-8".

Quantitative Data on hCA XII Inhibition

The following tables summarize key quantitative data for a selection of known hCA XII inhibitors. This data is crucial for validating and calibrating in silico models.

Table 1: In Vitro Inhibition Data for Selected hCA XII Inhibitors

| Compound/Inhibitor | Inhibition Constant (Ki) against hCA XII | Selectivity Profile (Ki) | Reference |

| Acetazolamide (AAZ) | Standard Inhibitor | Broad-spectrum inhibitor | [4] |

| SLC-0111 | - | Selective for hCA IX and XII | [5] |

| V35 (ZINC09419065) | - | Selective for hCA IX and XII | [5] |

| Compound 29 | 5.5 nM | Potent inhibitor | [6] |

| Compound 31 | 5.5 nM | Potent inhibitor | [6] |

| Compound 28 | 7.7 nM | Potent inhibitor | [6] |

| Compound 10 | 82.1 nM | Potent inhibitor | [7] |

Table 2: Calculated Binding Free Energies from In Silico Studies

| Compound/Inhibitor | Calculated Binding Free Energy (kcal/mol) | Computational Method | Reference |

| V35 | -44.17 | MM/GBSA | [5] |

| SLC-0111 | -49.41 | MM/GBSA | [5] |

| Benzenesulfonamide derivative | -8 | Docking Score | [2] |

| Hydrazonobenzenesulfonamides | -14 to -18 | MM/PBSA | [8] |

Experimental Protocols for In Silico Modeling

This section details the standard computational protocols for modeling the binding of a small molecule inhibitor to hCA XII.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Protocol:

-

Protein Preparation:

-

Obtain the 3D structure of hCA XII from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states for amino acid residues.

-

Perform energy minimization to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate the 3D structure of the inhibitor.

-

Assign partial charges and define rotatable bonds.

-

Perform energy minimization of the ligand structure.

-

-

Grid Generation:

-

Define the binding site on hCA XII, typically centered on the catalytic zinc ion.

-

Generate a grid box that encompasses the entire binding pocket.

-

-

Docking Simulation:

-

Utilize a docking algorithm (e.g., AutoDock, Glide) to explore various conformations and orientations of the ligand within the binding site.

-

Score the generated poses based on a scoring function that estimates the binding affinity.

-

-

Analysis:

-

Analyze the top-ranked docking poses to identify the most probable binding mode.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability.

Protocol:

-

System Setup:

-

Use the best-ranked pose from molecular docking as the starting structure.

-

Place the complex in a periodic box of solvent (e.g., water).

-

Add counter-ions to neutralize the system.

-

-

Minimization:

-

Perform energy minimization of the entire system to remove bad contacts between the complex and the solvent.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Adjust the pressure to the desired level (e.g., 1 atm) under constant pressure and temperature (NPT ensemble).

-

-

Production Run:

-

Run the simulation for a sufficiently long time (e.g., 100-500 ns) to allow for conformational sampling.[5]

-

Save the trajectory (atomic coordinates over time) for analysis.

-

-

Trajectory Analysis:

-

Calculate the Root Mean Square Deviation (RMSD) to assess the stability of the complex.

-

Calculate the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over time.

-

Binding Free Energy Calculations

These calculations provide a more accurate estimation of the binding affinity compared to docking scores.

Protocol (MM/GBSA Method):

-

Snapshot Extraction:

-

Extract snapshots (frames) from the stable part of the MD trajectory.

-

-

Energy Calculations:

-

For each snapshot, calculate the following energy terms:

-

The free energy of the protein-ligand complex.

-

The free energy of the protein alone.

-

The free energy of the ligand alone.

-

-

These calculations include both molecular mechanics (MM) energies and solvation free energies (Generalized Born and surface area terms).

-

-

Binding Free Energy Calculation:

-

Calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)

-

Visualizations

The following diagrams illustrate key workflows and pathways related to the in silico modeling of hCA XII inhibition.

Caption: In Silico Modeling Workflow for hCA XII Inhibitor Binding.

Caption: Simplified hCA XII Signaling Pathway and Point of Inhibition.

References

- 1. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of non-classical hCA XII inhibitors using combination of computational approaches for drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Insights on Human Carbonic Anhydrase Inhibitors Based on Coumalic Acid: Design, Synthesis, Molecular Modeling Investigation, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular dynamics simulation reveals structural insights into isozyme selectivity of carbonic anhydrase XII inhibitors in hypoxic tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Potent and Selective Carboxylic Acid Inhibitors of Tumor-Associated Carbonic Anhydrases IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: In Vitro Enzyme Inhibition Assay for hCAXII-IN-8

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Carbonic Anhydrase XII (hCA XII) is a transmembrane zinc metalloenzyme that plays a crucial role in pH regulation, particularly in hypoxic tumor environments.[1][2][3] Its overexpression in various cancers makes it a compelling target for anticancer therapies.[1][2][4][5] This document provides a detailed protocol for an in vitro enzyme inhibition assay to determine the inhibitory potency of hCAXII-IN-8, a novel inhibitor targeting hCA XII. The described methodology is based on the widely accepted stopped-flow CO2 hydration assay, a standard for characterizing carbonic anhydrase inhibitors.[6][7]

Principle of the Assay

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+).[6][8] The enzymatic activity can be monitored by measuring the rate of pH change resulting from the production of protons. In this assay, a stopped-flow instrument is used to rapidly mix a CO2 solution with a solution containing purified hCA XII and the inhibitor, this compound. The initial rate of the catalyzed reaction is measured, and the inhibition constant (Ki) is determined by analyzing the reaction rates at various inhibitor concentrations.

Experimental Protocol

1. Materials and Reagents

-

Recombinant human Carbonic Anhydrase XII (catalytic domain)[6]

-

This compound (investigational inhibitor)

-

CO2 gas

-

HEPES buffer (or other suitable buffer, pH 7.4)

-

Distilled-deionized water

-

DMSO (for dissolving the inhibitor, if necessary)

-

Stopped-flow spectrophotometer/fluorometer

2. Preparation of Solutions

-

Enzyme Stock Solution: Prepare a stock solution of recombinant hCA XII in a suitable buffer (e.g., 10 mM HEPES, pH 7.4). The final concentration in the assay is typically in the range of 3-10 nM.[6]

-

Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in an appropriate solvent (e.g., DMSO or distilled-deionized water).[6]

-

Working Inhibitor Solutions: Perform serial dilutions of the inhibitor stock solution to create a range of working concentrations. The final concentrations in the assay should span the expected Ki value.

-

CO2 Solution: Prepare a saturated CO2 solution by bubbling CO2 gas through chilled, distilled-deionized water. The concentration of CO2 can be determined by titration. The typical concentration range used for determining inhibition constants is 1.7 to 17 mM.[6]

3. Assay Procedure

-

Enzyme-Inhibitor Pre-incubation: In a microcentrifuge tube, mix the hCA XII enzyme solution with the desired concentration of the this compound inhibitor solution. Incubate the mixture at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor complex.[6][8][9]

-

Stopped-Flow Measurement:

-

Load one syringe of the stopped-flow instrument with the pre-incubated enzyme-inhibitor mixture.

-

Load the second syringe with the CO2 solution.

-

Rapidly mix the contents of the two syringes.

-

Monitor the initial rate of the CO2 hydration reaction for 10-100 seconds by measuring the change in absorbance or fluorescence of a pH indicator.[6]

-

-

Data Collection: For each inhibitor concentration, perform at least six measurements of the initial reaction velocity, using the initial 5-10% of the reaction for analysis.[6]

-

Control Measurements:

-

Uncatalyzed Rate: Measure the rate of the reaction in the absence of the enzyme. This value should be subtracted from all catalyzed rates.[6]

-

Uninhibited Rate: Measure the rate of the reaction with the enzyme but without the inhibitor.

-

4. Data Analysis

-

Subtract the uncatalyzed reaction rate from all measured rates to obtain the true enzyme-catalyzed rates.

-

Plot the initial reaction rates against the substrate (CO2) concentration for each inhibitor concentration.

-

Determine the inhibition constant (Ki) by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or uncompetitive) using non-linear least-squares regression analysis with software such as PRISM.[6][8]

Data Presentation

The inhibitory activity of this compound against hCA XII and its selectivity against other CA isoforms (e.g., hCA I and hCA II) should be summarized in a table.

Table 1: Inhibition Data for this compound against Human Carbonic Anhydrase Isoforms

| Isoform | Ki (nM) | Inhibition Mechanism |

| hCA I | >10,000 | - |

| hCA II | 8,500 | Competitive |

| hCA XII | 25.5 | Competitive |

Visualization

Experimental Workflow Diagram

Caption: Workflow for the in vitro hCA XII inhibition assay.

Signaling Pathway

Caption: Inhibition of the hCA XII-catalyzed reaction by this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of non-classical hCA XII inhibitors using combination of computational approaches for drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual Inhibitors of P-gp and Carbonic Anhydrase XII (hCA XII) against Tumor Multidrug Resistance with Piperazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual Carbonic Anhydrase IX/XII Inhibitors and Carbon Monoxide Releasing Molecules Modulate LPS-Mediated Inflammation in Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Generation and characterization of the first inhibitory antibody targeting tumour-associated carbonic anhydrase XII - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

Application Notes and Protocols for Carbonic Anhydrase XII Inhibition in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Note: Extensive searches for "hCAXII-IN-8" did not yield publicly available data regarding its administration in mouse xenograft models. Therefore, this document utilizes data and protocols for SLC-0111 , a well-characterized and clinically evaluated selective inhibitor of Carbonic Anhydrase IX (CAIX) and XII (CAXII), as a representative example to illustrate the application of a CAXII inhibitor in preclinical in vivo studies.

Introduction

Carbonic Anhydrase XII (CAXII) is a transmembrane zinc metalloenzyme that is overexpressed in a variety of solid tumors and is associated with poor prognosis.[1] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CAXII plays a crucial role in regulating pH homeostasis in the tumor microenvironment.[2][3] This enzymatic activity helps cancer cells to survive and proliferate in the acidic and hypoxic conditions that are characteristic of solid tumors.[2][3] Furthermore, CAXII has been implicated in promoting tumor invasion, metastasis, and chemoresistance, making it an attractive therapeutic target.[2][4]

SLC-0111 is a potent and selective small molecule inhibitor of CAIX and CAXII that has demonstrated significant anti-tumor and anti-metastatic activity in preclinical models and has undergone evaluation in clinical trials.[4][5][6] These application notes provide a summary of the preclinical in vivo application of SLC-0111 in a mouse xenograft model of glioblastoma, including quantitative data on its efficacy and detailed experimental protocols.

Data Presentation

The following tables summarize the quantitative data from a representative preclinical study evaluating the efficacy of SLC-0111 in combination with temozolomide (TMZ) in a patient-derived glioblastoma xenograft model.

Table 1: In Vivo Efficacy of SLC-0111 in Combination with Temozolomide in a Glioblastoma Patient-Derived Xenograft (PDX) Model

| Treatment Group | Median Survival (Days Post-Implantation) | Change in Tumor Volume | Reference |

| Vehicle Control | Not Reported | Progressive Growth | [5] |

| SLC-0111 alone | Not Significantly Improved | Modest Inhibition | [5] |

| Temozolomide (TMZ) alone | 76 | Significant Regression | [5] |

| SLC-0111 + TMZ | Median survival not reached by day 130 | Significant Regression (greater than TMZ alone) | [5] |

Table 2: Effect of SLC-0111 and Temozolomide on Brain Tumor Initiating Cells (BTICs)

| Treatment Group | Effect on BTIC Enrichment (CD133 expression & neurosphere formation) | Reference |

| Vehicle Control | Baseline | [5] |

| Temozolomide (TMZ) alone | Enrichment of BTICs | [5] |

| SLC-0111 + TMZ | Inhibition of BTIC enrichment | [5] |

Experimental Protocols

This section details the methodologies for a representative in vivo study of a CAXII inhibitor in a mouse xenograft model.

Cell Culture and Preparation

-

Cell Lines: Patient-derived glioblastoma (GBM) xenograft cells (e.g., 1016 GBM PDX cells) are used.[5]

-

Culture Conditions: Cells are cultured in appropriate media, for example, Neurobasal media supplemented with B27, N2, growth factors (EGF and FGF), and antibiotics.

-

Cell Harvesting: For implantation, cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a suitable medium for injection.

Mouse Xenograft Model

-

Animal Strain: Immunocompromised mice, such as NOD-scid IL2Rgammanull (NSG) mice, are typically used to prevent graft rejection.[7]

-

Implantation:

-

Tumor Growth Monitoring:

-

For subcutaneous tumors, tumor volume is measured regularly (e.g., 2-3 times per week) using digital calipers. The volume is calculated using the formula: (Length x Width2) / 2.[8]

-

For orthotopic tumors, tumor progression is monitored by bioluminescence imaging (if cells are luciferase-tagged) or by observing clinical signs in the animals.

-

Drug Formulation and Administration

-

SLC-0111 Formulation: SLC-0111 can be formulated for oral administration. A liquid formulation was used in clinical trials.[6] For preclinical studies, it may be suspended in a vehicle such as 0.5% carboxymethylcellulose.

-

Temozolomide (TMZ) Formulation: TMZ is typically dissolved in a suitable vehicle like dimethyl sulfoxide (DMSO) and then diluted with saline for intraperitoneal injection.

-

Dosing and Schedule:

-

SLC-0111: A typical dose for preclinical studies can range from 25 to 100 mg/kg, administered orally once daily.[6]

-

Temozolomide: A common dosing schedule is 50 mg/kg administered intraperitoneally for 5 consecutive days.[5]

-

Combination Therapy: In combination studies, SLC-0111 is often administered daily, while TMZ is given for a defined cycle (e.g., 5 days on, 2 days off).[5]

-

Efficacy Evaluation

-

Primary Endpoint: The primary measure of efficacy is typically overall survival or a delay in tumor growth.[5]

-

Tumor Volume Analysis: For subcutaneous models, tumor volumes are plotted over time to generate tumor growth curves. The percentage of tumor growth inhibition is calculated at the end of the study.

-

Immunohistochemistry: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin. Sections are then stained for various biomarkers, such as Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and CD133 (cancer stem cells).[5]

-

Western Blot Analysis: Tumor lysates can be analyzed by Western blot to assess the expression levels of target proteins and downstream signaling molecules.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of CAXII in the Tumor Microenvironment

Caption: Role of CAXII in regulating tumor microenvironment pH.

Experimental Workflow for a Mouse Xenograft Study

Caption: Workflow for a glioblastoma xenograft efficacy study.

References

- 1. Downregulation of carbonic anhydrase IX expression in mouse xenograft nasopharyngeal carcinoma model via doxorubicin nanobubble combined with ultrasound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 8. Carbonic anhydrase IX promotes tumour growth and necrosis in vivo and inhibition enhances anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]

Application Notes and Protocols: Western Blot Analysis of hCA XII Expression Following hCAXII-IN-8 Treatment

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the detection and quantification of human Carbonic Anhydrase XII (hCA XII) expression by Western blot following treatment with the inhibitor hCAXII-IN-8. It includes a comprehensive experimental workflow, data presentation guidelines, and diagrams of relevant signaling pathways.

Introduction

Human Carbonic Anhydrase XII (hCA XII) is a transmembrane zinc metalloenzyme that plays a crucial role in pH regulation in various physiological and pathological processes.[1][2][3] Its expression is often upregulated in several types of cancers, contributing to tumor progression and metastasis, making it a significant therapeutic target.[4][5][6] The inhibitor this compound is a molecule designed to target the activity of hCA XII. Understanding the effect of this inhibitor on the expression level of the hCA XII protein is essential for evaluating its mechanism of action and therapeutic potential. Western blotting is a fundamental technique to achieve this by separating proteins by size, transferring them to a solid support, and identifying the target protein using specific antibodies.

Experimental Protocols

This protocol outlines the steps for cell culture and treatment, protein extraction, quantification, and subsequent Western blot analysis to determine hCA XII protein levels.

1. Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells (e.g., breast cancer cell line MDA-MB-231, known to express hCA XII) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) diluted in complete culture medium. Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest concentration of the inhibitor.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

2. Protein Extraction (Lysis)

-

Cell Washing: After incubation, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis Buffer Addition: Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[7]

-

Cell Scraping and Collection: Scrape the adherent cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet the cell debris.[8]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

3. Protein Quantification

-

Assay Selection: Determine the total protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.

-

Standard Curve: Prepare a standard curve using a known concentration of a standard protein (e.g., bovine serum albumin).

-

Measurement: Measure the absorbance of the standards and samples using a spectrophotometer.

-

Concentration Calculation: Calculate the protein concentration of each sample based on the standard curve. The optimal concentration is typically between 1–5 mg/mL.[8]

4. Sample Preparation for Electrophoresis

-

Normalization: Based on the protein quantification results, normalize the protein concentration of all samples with lysis buffer.

-

Laemmli Buffer Addition: Add 4X Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to each lysate to a final concentration of 1X.

-

Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

5. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

-

Gel Selection: Choose a polyacrylamide gel with a percentage appropriate for the molecular weight of hCA XII (~39 kDa). A 10% or 12.5% gel is generally suitable.[8]

-

Loading: Load equal amounts of total protein (typically 20-30 µg) from each sample into the wells of the gel.[8] Also, load a pre-stained molecular weight marker to monitor protein separation.

-

Electrophoresis: Run the gel in 1X running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

6. Protein Transfer (Blotting)

-

Membrane Activation: If using a PVDF membrane, activate it by incubating in methanol for 1 minute, followed by a brief rinse in transfer buffer.[8] Nitrocellulose membranes do not require activation.

-

Transfer Cassette Assembly: Assemble the transfer "sandwich" consisting of a fiber pad, filter paper, the gel, the membrane, another piece of filter paper, and another fiber pad. Ensure no air bubbles are trapped between the gel and the membrane.

-

Transfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. The transfer time and voltage should be optimized based on the specific equipment. A common condition for wet transfer is 100 V for 1-2 hours.

7. Immunoblotting and Detection

-

Blocking: After transfer, block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[8]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for hCA XII, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined empirically.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[9]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP), diluted in blocking buffer, for 1 hour at room temperature.

-

Final Washes: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

-

Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.

Data Presentation

Quantitative analysis of the Western blot bands should be performed using densitometry software. The intensity of the hCA XII band should be normalized to the intensity of the corresponding loading control band. The results can be summarized in a table as shown below.

| Treatment Group | Concentration (µM) | hCA XII Expression (Normalized to Loading Control) | Standard Deviation |

| Vehicle Control | 0 | 1.00 | ± 0.08 |

| This compound | 1 | 0.85 | ± 0.06 |

| This compound | 5 | 0.62 | ± 0.05 |

| This compound | 10 | 0.41 | ± 0.04 |

| This compound | 25 | 0.25 | ± 0.03 |

| This compound | 50 | 0.15 | ± 0.02 |

Note: The data presented in this table is hypothetical and serves as an example for data presentation.

Visualization of Workflows and Pathways

To facilitate a clearer understanding of the experimental process and the biological context, the following diagrams are provided.

Carbonic anhydrase XII expression and activity are modulated by various signaling pathways. Understanding these pathways provides a broader context for interpreting the effects of inhibitors like this compound.

Disclaimer: This document provides a general protocol and should be adapted and optimized for specific cell lines and experimental conditions. The quantitative data presented is for illustrative purposes only.

References

- 1. mdpi.com [mdpi.com]

- 2. Carbonic Anhydrase 12 Protects Endplate Cartilage From Degeneration Regulated by IGF-1/PI3K/CREB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase XII Expression Is Modulated during Epithelial Mesenchymal Transition and Regulated through Protein Kinase C Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. kairos-js.co.id [kairos-js.co.id]

- 8. docs.abcam.com [docs.abcam.com]

- 9. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Utilizing hCAXII-IN-8 in Combination with Chemotherapy Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic effects of hCAXII-IN-8, a potent and selective inhibitor of human carbonic anhydrase XII (hCAXII), in combination with conventional chemotherapy agents. The primary application of this combination therapy is to overcome chemoresistance and enhance the efficacy of anticancer drugs in tumors overexpressing hCAXII.

Introduction

Carbonic anhydrase XII (CAXII) is a transmembrane enzyme that is frequently overexpressed in various solid tumors and is associated with poor prognosis.[1][2] It plays a crucial role in regulating pH homeostasis within the tumor microenvironment.[3] By catalyzing the hydration of carbon dioxide to bicarbonate and protons, CAXII contributes to maintaining a neutral to alkaline intracellular pH (pHi) and an acidic extracellular pH (pHe).[4] This pH gradient promotes tumor cell proliferation, invasion, and, critically, resistance to chemotherapy.[5]

One of the key mechanisms of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp), which actively efflux chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and cytotoxic effect.[6][7] Emerging evidence has revealed a functional link between CAXII and Pgp-mediated chemoresistance.[8] CAXII activity helps maintain an alkaline intracellular environment that is optimal for Pgp's efflux function.[4][9] Therefore, inhibiting CAXII presents a novel strategy to disrupt this supportive microenvironment, impair Pgp activity, and resensitize resistant cancer cells to chemotherapy.[10]

This compound is a potent and selective small molecule inhibitor of hCAXII. Its combination with Pgp-substrate chemotherapeutics, such as doxorubicin and paclitaxel, has demonstrated significant synergistic cytotoxicity in preclinical models of chemoresistant cancers.[6][9] This document outlines the underlying principles, experimental protocols, and expected outcomes for utilizing this compound in combination chemotherapy research.

Mechanism of Action: Overcoming Chemoresistance

The combination of this compound with chemotherapy agents, particularly those that are substrates for Pgp, is based on the following mechanism:

-

Inhibition of CAXII Activity: this compound selectively binds to and inhibits the enzymatic activity of CAXII on the surface of cancer cells.

-

Intracellular Acidification: Inhibition of CAXII leads to a decrease in the intracellular pH (pHi) of the cancer cells.[9]

-

Impairment of Pgp Function: The resulting intracellular acidification creates a suboptimal environment for the Pgp efflux pump, thereby reducing its activity.[6][9]

-

Increased Intracellular Drug Accumulation: With Pgp activity diminished, the efflux of chemotherapeutic agents is reduced, leading to their accumulation within the cancer cells.[10]

-

Enhanced Chemotherapeutic Efficacy: The increased intracellular concentration of the chemotherapy drug results in enhanced cytotoxicity and apoptosis, effectively reversing the chemoresistance phenotype.[7][9]

The hypoxia-inducible factor-1 alpha (HIF-1α) transcription factor, often activated in the hypoxic tumor microenvironment, can coordinately upregulate both CAXII and Pgp, further strengthening the rationale for this combination therapy in hypoxic tumors.[7][8]

Data Presentation

The following tables summarize quantitative data from representative studies investigating the synergistic effects of CAXII inhibitors in combination with chemotherapy.

Table 1: In Vitro Cytotoxicity of a CAXII Inhibitor in Combination with Doxorubicin in Chemoresistant Cancer Cell Lines

| Cell Line | Treatment | IC50 (nM) | Reversal Fold (RF)¹ |

| HT29/DOX (Colon) | Doxorubicin alone | 1500 ± 120 | - |

| Doxorubicin + Compound 1 (5 nM)² | 450 ± 35 | 3.3 | |

| A549/DOX (Lung) | Doxorubicin alone | 1200 ± 100 | - |

| Doxorubicin + Compound 1 (5 nM)² | 300 ± 25 | 4.0 | |

| MCF7/DOX (Breast) | Doxorubicin alone | 1800 ± 150 | - |

| Doxorubicin + Compound 1 (5 nM)² | 410 ± 40 | 4.4 |

¹Reversal Fold (RF) is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 of the agent in combination with the CAXII inhibitor. A higher RF value indicates a greater synergistic effect.[11] ²Compound 1 is a representative potent CAXII inhibitor.[9][10]

Table 2: Effect of CAXII Inhibitors on Intracellular Doxorubicin Accumulation

| Cell Line | Treatment | Doxorubicin Fluorescence (Arbitrary Units) | Fold Increase |

| HT29/DOX | Doxorubicin alone | 100 ± 10 | - |

| Doxorubicin + Compound 1 (5 nM) | 250 ± 20 | 2.5 | |

| A549/DOX | Doxorubicin alone | 120 ± 15 | - |

| Doxorubicin + Compound 1 (5 nM) | 300 ± 25 | 2.5 |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the combination of this compound and chemotherapy are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound in combination with a chemotherapeutic agent on cancer cell lines.

Materials:

-

Chemoresistant and parental cancer cell lines (e.g., HT29 and HT29/DOX)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Chemotherapeutic agent (e.g., Doxorubicin, stock solution in sterile water or DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Treatment:

-

Prepare serial dilutions of the chemotherapeutic agent and this compound in complete medium.

-

Treat cells with the chemotherapeutic agent alone, this compound alone, or a combination of both at various concentrations. Include a vehicle control (medium with DMSO).

-

The final volume in each well should be 200 µL.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot dose-response curves and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).

-

Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

-

Protocol 2: Intracellular Drug Accumulation Assay (Flow Cytometry)

This protocol measures the effect of this compound on the intracellular accumulation of fluorescent chemotherapeutic drugs like doxorubicin.

Materials:

-

Chemoresistant cancer cell lines

-

Complete cell culture medium

-

This compound

-

Doxorubicin

-

PBS

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at a non-toxic concentration for 1-2 hours.

-

Doxorubicin Incubation: Add doxorubicin to the wells (at a concentration typically used for cytotoxicity assays) and incubate for another 1-2 hours.

-

Cell Harvesting:

-

Wash the cells twice with ice-cold PBS.

-

Harvest the cells by trypsinization.

-

Resuspend the cells in 500 µL of ice-cold PBS.

-

-

Flow Cytometry Analysis:

-

Analyze the intracellular doxorubicin fluorescence using a flow cytometer (e.g., using the PE or FITC channel, depending on the instrument).

-

Record the mean fluorescence intensity (MFI) for each treatment group.

-

-

Data Analysis: Compare the MFI of cells treated with doxorubicin alone to those treated with the combination of doxorubicin and this compound. An increase in MFI indicates enhanced intracellular drug accumulation.

Protocol 3: In Vivo Tumor Growth Inhibition Study

This protocol evaluates the efficacy of this compound in combination with chemotherapy in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or nude mice)

-

Chemoresistant cancer cells

-

Matrigel (optional)

-

This compound formulated for in vivo administration

-

Chemotherapeutic agent formulated for in vivo administration

-

Calipers

-

Animal balance

Procedure:

-

Tumor Xenograft Implantation: Subcutaneously inject a suspension of chemoresistant cancer cells (e.g., 1-5 x 10⁶ cells in PBS or a Matrigel mixture) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy alone, Combination therapy).

-

Drug Administration: Administer the treatments according to a predetermined schedule and route (e.g., intravenous, intraperitoneal, or oral).

-

Monitoring: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study (defined by tumor size limits or a specific time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Compare the tumor growth inhibition between the different treatment groups.

-

Assess for any signs of toxicity by monitoring body weight changes.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in combination chemotherapy.

References

- 1. Carbonic Anhydrase Inhibitors for Treatment of Cancer [innovationinfo.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonic anhydrase XII is a new therapeutic target to overcome chemoresistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. P-glycoprotein-mediated chemoresistance is reversed by carbonic anhydrase XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. P-glycoprotein-mediated chemoresistance is reversed by carbonic anhydrase XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for hCAXII-IN-8 in Cancer Cell Migration and Invasion Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrase XII (CAXII) is a transmembrane enzyme that is overexpressed in various cancers and plays a crucial role in regulating pH in the tumor microenvironment.[1][2][3] This pH regulation is critical for cancer cell survival, proliferation, and metastasis.[1][2][3] Inhibition of CAXII has emerged as a promising therapeutic strategy to disrupt these processes, particularly cancer cell migration and invasion.[1][2][3]

hCAXII-IN-8 (also known as compound 5r) is a potent and selective inhibitor of human carbonic anhydrase XII (hCAXII). This document provides detailed application notes and protocols for utilizing this compound to study its effects on cancer cell migration and invasion. While specific cell-based migration and invasion data for this compound is not extensively available in public literature, this document provides representative protocols and expected outcomes based on studies with other selective CAXII inhibitors.

This compound: A Potent Inhibitor of Carbonic Anhydrase XII

This compound is a benzenesulfonamide derivative that has been shown to be a potent inhibitor of several human carbonic anhydrase isoforms. Its inhibitory activity (Ki) against key isoforms is summarized in the table below. The high affinity for hCAXII makes it a valuable tool for studying the specific roles of this enzyme in cancer biology.

| Carbonic Anhydrase Isoform | Ki (nM) |

| hCA I | 29.3 |

| hCA II | 178.3 |

| hCA IX | 31.7 |

| hCA XII | 29.9 |

| Data sourced from a study on the synthesis and inhibitory activity of a series of sulfonamides including compound 5r (this compound). |

Mechanism of Action in Suppressing Cancer Cell Migration and Invasion

Inhibition of CAXII by compounds like this compound is expected to disrupt the pH balance at the cancer cell surface. This disruption can interfere with the function of various proteins involved in cell motility and invasion, including focal adhesion kinase (FAK) and matrix metalloproteinases (MMPs).[1][3] The p38 MAPK signaling pathway has also been identified as a downstream effector of CAXII-mediated cancer cell invasion and migration.[3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of this compound on cancer cell migration and invasion. These are representative protocols and may require optimization for specific cell lines and experimental conditions.

Wound Healing (Scratch) Assay for Cell Migration

This assay provides a straightforward method to assess the effect of this compound on the collective migration of a sheet of cancer cells.

Materials:

-

Cancer cell line of interest

-

12-well or 24-well tissue culture plates

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium

-

Serum-free or low-serum medium

-

Sterile p200 or p1000 pipette tips

-

Inverted microscope with a camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Cell Seeding: Seed cancer cells into a 12-well or 24-well plate at a density that will form a confluent monolayer within 24 hours.

-

Pre-treatment (Optional): Once cells reach confluence, you may pre-treat them with this compound or vehicle control for a specified period (e.g., overnight) in low-serum medium.

-

Creating the Scratch: Using a sterile p200 or p1000 pipette tip, make a straight scratch across the center of the cell monolayer.

-

Washing: Gently wash the wells with serum-free medium or PBS to remove detached cells.

-

Treatment: Add fresh low-serum medium containing various concentrations of this compound or the vehicle control to the respective wells.

-

Imaging (Time 0): Immediately capture images of the scratch in each well using an inverted microscope at a consistent magnification (e.g., 10x).

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.

-

Imaging (Time X): Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours) until the scratch in the control wells is nearly closed.

-

Data Analysis: Measure the area of the scratch at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial scratch area.

Expected Results: Treatment with an effective CAXII inhibitor is expected to significantly reduce the rate of wound closure compared to the vehicle control, indicating an inhibition of cell migration.

Transwell Invasion Assay (Boyden Chamber Assay)

This assay assesses the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.

Materials:

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Matrigel or other basement membrane extract

-

Cancer cell line of interest

-

This compound

-

Serum-free medium

-

Complete medium (as a chemoattractant)

-

Cotton swabs

-

Methanol (for fixation)

-

Crystal violet or other suitable stain

Procedure:

-

Coating Inserts: Thaw Matrigel on ice and dilute with cold serum-free medium. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 4 hours to allow for gelation.

-

Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.

-

Cell Seeding and Treatment: Add the cell suspension to the upper chamber of the Matrigel-coated inserts. Include different concentrations of this compound or vehicle control in the cell suspension.

-

Chemoattractant: Add complete medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.

-

Incubation: Incubate the plate at 37°C for 24-48 hours.

-

Removal of Non-invaded Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invaded cells and Matrigel from the upper surface of the membrane.

-

Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol for 10-15 minutes. Stain the cells with crystal violet for 15-20 minutes.

-

Imaging and Quantification: Gently wash the inserts with water and allow them to air dry. Image the stained cells on the underside of the membrane using a microscope. Count the number of invaded cells in several random fields of view.

Expected Results: A potent CAXII inhibitor like this compound is expected to cause a dose-dependent decrease in the number of invaded cells compared to the vehicle control.